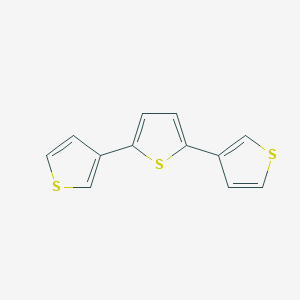

2,5-di(thiophen-3-yl)thiophene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-di(thiophen-3-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8S3/c1-2-12(10-4-6-14-8-10)15-11(1)9-3-5-13-7-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKJYJOKTGKIRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC=C(S2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10231040 | |

| Record name | 3,2':5',3''-Terthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81294-16-8 | |

| Record name | 3,2′:5′,3′′-Terthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81294-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,2':5',3''-Terthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081294168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,2':5',3''-Terthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,2':5',3"-Terthiophene 200000040979 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,5-di(thiophen-3-yl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-di(thiophen-3-yl)thiophene, a key building block in the development of novel organic electronic materials and potential pharmaceutical candidates. The document details a robust synthetic protocol via palladium-catalyzed Suzuki cross-coupling, offering insights into the mechanistic rationale behind the experimental design. Furthermore, a thorough guide to the structural and electronic characterization of the target molecule is presented, encompassing nuclear magnetic resonance (NMR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and cyclic voltammetry (CV). This guide is intended to equip researchers with the practical knowledge and theoretical understanding necessary for the successful preparation and evaluation of this compound and its derivatives.

Introduction: The Significance of Thiophene-Based Oligomers

Oligothiophenes, and specifically this compound, are a class of conjugated molecules that have garnered significant attention in the fields of materials science and medicinal chemistry. Their rigid, planar structures and electron-rich nature impart unique electronic and optical properties, making them promising candidates for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs)[1]. The arrangement of the thiophene rings, in this case, a 3,3'-linkage to a central thiophene, influences the degree of π-conjugation and the resulting electronic behavior of the material. In the realm of drug development, the thiophene nucleus is a well-established pharmacophore, and oligomeric structures can offer novel scaffolds for interacting with biological targets.

This guide will focus on a practical and efficient synthetic route to this compound and the essential analytical techniques for its comprehensive characterization, thereby providing a solid foundation for its further exploration and application.

Synthesis of this compound via Suzuki Cross-Coupling

The palladium-catalyzed Suzuki cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and oligoaryl compounds.[2] This approach is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and relatively low toxicity of boronic acid reagents.

The synthesis of this compound is achieved through the double Suzuki coupling of 2,5-dibromothiophene with two equivalents of thiophen-3-ylboronic acid.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar biaryl thiophenes.[2]

Materials:

-

2,5-Dibromothiophene (1.0 mmol, 242 mg)

-

Thiophen-3-ylboronic acid (2.5 mmol, 320 mg)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.06 mmol, 69 mg)

-

Potassium phosphate (K₃PO₄) (4.0 mmol, 849 mg)

-

1,4-Dioxane (anhydrous, 10 mL)

-

Water (deionized, 2.5 mL)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2,5-dibromothiophene (1.0 mmol), thiophen-3-ylboronic acid (2.5 mmol), tetrakis(triphenylphosphine)palladium(0) (6 mol%), and potassium phosphate (4.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (10 mL) and deionized water (2.5 mL) via syringe. The use of a dioxane/water solvent system is crucial as it facilitates the dissolution of both the organic and inorganic reagents.[2]

-

Reaction: Stir the mixture at room temperature for 30 minutes to ensure homogeneity. Then, heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (3 x 20 mL) and brine (1 x 20 mL). The aqueous washes remove the inorganic salts and any remaining boronic acid.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Rationale for Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable palladium(0) catalyst precursor that is effective for a wide range of Suzuki couplings.

-

Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step of the Suzuki cycle without causing unwanted side reactions.

-

Solvent System: The biphasic 1,4-dioxane/water system is essential for the Suzuki reaction, as it dissolves both the organic substrates and the inorganic base.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and electronic properties of the synthesized compound.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₈S₃ | [1] |

| Molecular Weight | 248.39 g/mol | [1] |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | 160-165 °C | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for confirming the connectivity of the thiophene rings.

Predicted ¹H and ¹³C NMR Data:

The chemical shifts are predicted based on the analysis of similar structures. The spectrum is expected to be symmetric due to the C₂ symmetry of the molecule.

| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm) | Multiplicity | Assignment |

| Protons on central thiophene | ~7.2-7.4 | s | H-3', H-4' |

| Protons on outer thiophenes | ~7.3-7.5 | m | H-2, H-2'', H-4, H-4'', H-5, H-5'' |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm) | Assignment |

| Quaternary carbons | ~135-140 | C-2', C-5' |

| Aromatic CH carbons | ~120-130 | C-3', C-4', C-2, C-2'', C-4, C-4'', C-5, C-5'' |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The position of the maximum absorption wavelength (λmax) is indicative of the extent of conjugation.

Expected Spectroscopic Features:

-

λmax: For oligothiophenes of this length, the λmax is expected to be in the range of 300-400 nm in a common organic solvent like dichloromethane or chloroform.[3][4]

-

Molar Absorptivity (ε): The high molar absorptivity is anticipated, characteristic of a π-π* transition in a highly conjugated system.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule. It provides information about the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Experimental Protocol for CV:

-

Electrolyte Solution: A 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, deoxygenated solvent like dichloromethane or acetonitrile.

-

Working Electrode: Glassy carbon or platinum electrode.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

-

Counter Electrode: Platinum wire.

-

Analyte Concentration: Approximately 1 mM solution of this compound.

Expected Electrochemical Behavior:

-

Oxidation Potential: An irreversible or quasi-reversible oxidation wave is expected, corresponding to the removal of an electron from the HOMO. The onset of this oxidation potential can be used to estimate the HOMO energy level. For similar oligothiophenes, this is typically observed between +0.5 V and +1.5 V versus Ag/AgCl.[5][6]

-

Reduction Potential: A reduction wave, if observable within the solvent window, would correspond to the addition of an electron to the LUMO.

Conclusion

This guide has detailed a reliable synthetic route for this compound using the Suzuki cross-coupling reaction and has outlined the key characterization techniques necessary for its structural and electronic verification. The provided protocols and expected data serve as a valuable resource for researchers working on the development of novel thiophene-based materials. The insights into the causality behind experimental choices and the comprehensive referencing aim to empower scientists to not only reproduce these results but also to rationally design and synthesize new derivatives with tailored properties for a range of applications in organic electronics and drug discovery.

References

-

Synthesis of 2,5-bis[(3,4-ethylenedioxy)thien-2-yl]- 3-substituted thiophenes. Organic Letters, 5(18), 3229-3232. [Link]

-

Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 24(15), 2788. [Link]

-

Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 18(10), 12106-12122. [Link]

-

This compound. ChemBK. [Link]

-

Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

-

The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 8(1), 83-93. [Link]

-

The UV-Vis absorption spectra of III in different solvents. ResearchGate. [Link]

-

Thiophene-2,5-diesters as electrochromic materials: The effect of ester groups on the device performance and stability. Organic Electronics, 96, 106188. [Link]

-

Supplementary Information for Thieno[3,2-b]thiophene-based oligomers for organic solar cells. RSC Advances, 5(1), 1-10. [Link]

-

Cyclic voltammetry of thiophen-3-yl-acetic acid methyl ester 5 (0.02 M,... - ResearchGate. [Link]

-

Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. RSC Advances, 14(1), 1-12. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. rsc.org [rsc.org]

- 3. CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of 2,5-bis[(3,4-ethylenedioxy)thien-2-yl]- 3-substituted thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Analysis of 2,5-di(thiophen-3-yl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core spectroscopic techniques used to characterize 2,5-di(thiophen-3-yl)thiophene, a key building block in the development of organic electronic materials and pharmaceuticals. By delving into the principles and practical applications of Nuclear Magnetic Resonance (NMR), UV-Visible and Fluorescence Spectroscopy, Vibrational Spectroscopy (FT-IR and Raman), and Mass Spectrometry, this document equips researchers with the foundational knowledge to interpret spectral data, elucidate molecular structure, and understand the electronic properties of this important thiophene-based oligomer.

Introduction: The Significance of this compound

This compound, a trimer of thiophene connected at the 3- and 5-positions of the central ring, is a molecule of significant interest in materials science and medicinal chemistry. Its conjugated π-system imparts desirable electronic and optical properties, making it a valuable component in the design of organic semiconductors, field-effect transistors (OFETs), and organic photovoltaics (OPVs). In the pharmaceutical realm, the thiophene motif is a well-established pharmacophore found in numerous approved drugs, and oligothiophenes are explored for their potential biological activities.

A thorough spectroscopic analysis is paramount to confirm the identity, purity, and electronic characteristics of this compound, ensuring the reliability and reproducibility of downstream applications. This guide provides a detailed exploration of the expected spectroscopic signatures of this molecule, drawing upon established principles and data from structurally related compounds.

Molecular Structure and Symmetry

To fully appreciate the spectroscopic data, it is essential to first visualize the molecule's structure.

Caption: Molecular Structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a unique fingerprint of its chemical environment.

Experimental Protocol: NMR Data Acquisition

A generalized protocol for acquiring high-quality NMR spectra for this type of compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: Typically 16 to 64 scans are sufficient.

-

Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[1]

-

Relaxation Delay: A 2-second relaxation delay is a good starting point.

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the central and terminal thiophene rings. Based on data from analogous 3-substituted thiophenes, the following chemical shifts and coupling patterns can be predicted.[1]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H on C3' and C4' of central ring | ~7.0 - 7.3 | Singlet or narrow multiplet | The chemical environment of these two protons is very similar. |

| H on C2" and C2''' of terminal rings | ~7.3 - 7.6 | Doublet of doublets (dd) | Coupled to H4" and H5" (and H4''' and H5'''). |

| H on C4" and C4''' of terminal rings | ~7.1 - 7.4 | Doublet of doublets (dd) | Coupled to H2" and H5" (and H2''' and H5'''). |

| H on C5" and C5''' of terminal rings | ~7.2 - 7.5 | Doublet of doublets (dd) | Coupled to H2" and H4" (and H2''' and H4'''). |

Note: The exact chemical shifts will be influenced by the solvent and the purity of the sample.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |

| Quaternary carbons (C2, C5, C3", C3''') | ~135 - 145 | These carbons are involved in inter-ring linkages and will appear downfield. |

| CH carbons of the central ring (C3', C4') | ~120 - 130 | |

| CH carbons of the terminal rings (C2", C4", C5", C2''', C4''', C5''') | ~120 - 130 | The exact shifts will depend on their position relative to the sulfur atom and the point of attachment. |

II. UV-Visible and Fluorescence Spectroscopy

UV-Vis absorption and fluorescence emission spectroscopy are powerful techniques for probing the electronic transitions within a conjugated molecule like this compound. These spectra provide insights into the extent of π-conjugation and the energy levels of the frontier molecular orbitals (HOMO and LUMO).

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., dichloromethane, tetrahydrofuran, or chloroform). The concentration should be adjusted to give an absorbance maximum between 0.5 and 1.0 for UV-Vis measurements. For fluorescence, a more dilute solution is often required to avoid inner-filter effects.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for emission studies.

-

UV-Vis Absorption: Scan a suitable wavelength range (e.g., 200-600 nm) to identify the absorption maxima (λmax).

-

Fluorescence Emission: Excite the sample at its absorption maximum and record the emission spectrum over a longer wavelength range.

Expected Spectral Characteristics

-

UV-Vis Absorption: Due to its extended π-conjugation, this compound is expected to exhibit a strong absorption band in the near-UV or visible region, corresponding to the π-π* electronic transition. The λmax is anticipated to be in the range of 350-450 nm. The exact position will be influenced by the solvent polarity.

-

Fluorescence Emission: Upon excitation, the molecule is expected to exhibit fluorescence. The emission spectrum will be red-shifted with respect to the absorption spectrum (Stokes shift). The fluorescence quantum yield will depend on the rigidity of the molecule and the efficiency of non-radiative decay pathways.

The relationship between absorption and emission can be visualized as follows:

Caption: Jablonski diagram illustrating absorption and fluorescence.

III. Vibrational Spectroscopy: FT-IR and Raman

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and the overall vibrational modes of a molecule. These techniques are complementary and together offer a comprehensive vibrational fingerprint.

Experimental Protocol: FT-IR and Raman Spectroscopy

-

FT-IR Spectroscopy:

-

Sample Preparation: For solid samples, the KBr pellet technique is commonly employed.[2] A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used for direct analysis of the solid powder.

-

Instrumentation: A standard FT-IR spectrometer.

-

Data Acquisition: Spectra are typically recorded in the mid-infrared region (4000-400 cm⁻¹).

-

-

Raman Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is placed directly in the path of the laser beam.

-

Instrumentation: A Raman spectrometer equipped with a suitable laser excitation source (e.g., 785 nm to avoid fluorescence).

-

Data Acquisition: A spectrum of the scattered light is recorded.

-

Expected Vibrational Modes

The vibrational spectra of this compound will be characterized by modes associated with the thiophene rings and the inter-ring C-C bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |

| C-H stretching (aromatic) | 3100 - 3000 | FT-IR, Raman | Characteristic of the protons on the thiophene rings.[3] |

| C=C stretching (thiophene ring) | 1600 - 1400 | FT-IR, Raman | These are typically strong bands and are indicative of the aromatic character of the rings.[4] |

| C-S stretching (thiophene ring) | 850 - 600 | FT-IR, Raman | These vibrations are characteristic of the thiophene heterocycle. |

| C-H out-of-plane bending | 900 - 700 | FT-IR | The pattern of these bands can provide information about the substitution pattern on the thiophene rings. |

IV. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, which often leads to extensive fragmentation.[5] Softer ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to observe the molecular ion with minimal fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Expected Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound (C₁₂H₈S₃, MW ≈ 248.39 g/mol ). High-resolution mass spectrometry can be used to confirm the elemental composition.

-

Fragmentation Pattern: Under EI conditions, fragmentation of the thiophene rings is expected. Common fragmentation pathways for thiophenes include the loss of C₂H₂, CS, and HCS fragments.[6] The fragmentation pattern can help to confirm the connectivity of the thiophene units.

Caption: A simplified workflow for mass spectrometry analysis.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of various analytical techniques. NMR spectroscopy provides the definitive structural elucidation, while UV-Vis and fluorescence spectroscopy offer insights into its electronic properties. Vibrational spectroscopy confirms the presence of characteristic functional groups, and mass spectrometry verifies the molecular weight and fragmentation behavior. By understanding the principles and expected outcomes of each of these techniques, researchers can confidently identify and characterize this important molecule, paving the way for its successful application in the development of advanced materials and novel therapeutics.

References

-

Beilstein Journals. (n.d.). Supporting Information for Pseudo five-component synthesis of 2,5- di(hetero)arylthiophenes via a one-pot Sonogashira. Retrieved from [Link]

-

ACS Publications. (n.d.). Thienothiophenes, Dithienothiophenes, and Thienoacenes: Syntheses, Oligomers, Polymers, and Properties. Chemical Reviews. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiophene-2,5-diesters as electrochromic materials: The effect of ester groups on the device performance and stability. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrochemical properties and corresponding energy levels. Retrieved from [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

-

Prime Scholars. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Retrieved from [Link]

- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2011). DFT method.

-

Chemistry LibreTexts. (2022). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for -. Retrieved from [Link]

-

MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Retrieved from [Link]

- Journal of Molecular Structure. (2022).

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Metkon. (2023). Spectroscopic Sample Preparation: Techniques for Accurate Results. Retrieved from [Link]

- Chemistry LibreTexts. (n.d.). Mass Spectrometry of Thiophenes.

-

Prime Scholars. (n.d.). Sample preparation for atomic spectroscopic analysis: An overview. Retrieved from [Link]

-

Retsch. (n.d.). Sample Preparation Process - Step by step. Retrieved from [Link]

-

Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Retrieved from [Link]

-

YouTube. (2023). How Do You Prepare Samples For Spectroscopy? - Chemistry For Everyone. Retrieved from [Link]

- Journal of the Chemical Society B: Physical Organic. (n.d.). Studies in mass spectrometry. Part IV. Mass spectra of hydroxythiophens and thiolactones.

-

MDPI. (n.d.). Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Computational Studies. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

- RSC Publishing. (n.d.). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines.

-

Semantic Scholar. (n.d.). Spectroscopic (FT-IR, FT-Raman, NMR) investigations, MEP and Magnetic Susceptibility of 2,3-d\Diphenyl-5-(thiophen-2-ylmethylidene)- 2,5-dihydro-1,2,4-triazin-6(1h)-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. Retrieved from [Link]

Sources

electronic and optical properties of thiophene oligomers

An In-depth Technical Guide to the Electronic and Optical Properties of Thiophene Oligomers

Introduction

Thiophene-based π-conjugated systems are a cornerstone of modern organic electronics and materials science.[1] These oligomers, consisting of a defined number of thiophene rings linked together, serve as model compounds for understanding the more complex behavior of polythiophenes and as active materials in their own right.[1][2] Their rigid structure, high charge carrier mobility, and tunable optoelectronic properties make them prime candidates for applications ranging from organic field-effect transistors (OFETs) to organic solar cells (OSCs) and sensors.[2][3][4]

The distinct advantage of oligomers over their polymer counterparts lies in their well-defined molecular structure, which ensures synthetic reproducibility and high purity—critical factors for consistent device performance.[1][2] Furthermore, their crystalline nature often promotes long-range order in the solid state, which is highly beneficial for efficient charge transport.[1][2] In recent years, the unique electronic characteristics of the thiophene scaffold have also made it a "privileged pharmacophore" in medicinal chemistry, appearing in numerous FDA-approved drugs.[5]

This guide provides a comprehensive exploration of the core . We will delve into the fundamental relationship between molecular structure and physical properties, detail the key experimental techniques for characterization, and survey the theoretical frameworks used to predict and understand their behavior.

Fundamental Concepts: Structure and Electronic Nature

The properties of thiophene oligomers are intrinsically linked to their chemical structure, specifically the arrangement of the thiophene rings and the extent of π-electron delocalization.

Molecular Structure and Conformational Isomerism

Thiophene oligomers are typically linked at the α-positions (2 and 5), creating a conjugated backbone. The rotation around the single bond connecting adjacent rings leads to different conformations. For a simple bithiophene, two planar or quasi-planar minima exist: the anti conformation, where the sulfur atoms are on opposite sides (torsional angle ~180°), and the syn conformation, where they are on the same side (torsional angle ~0°).[6][7] The anti form is generally the global minimum, being slightly more stable than the syn form.[6]

These rotational barriers are relatively small, on the order of 2 kcal/mol for 2,2'-bithiophene.[6] While extending the oligomer chain to three or four rings results in only minor changes to these torsional profiles, the overall planarity of the backbone is a critical factor.[6] A more planar conformation enhances the overlap of p-orbitals between rings, leading to more effective π-conjugation, which directly impacts the electronic and optical properties.

The π-Conjugated System: HOMO and LUMO

The defining feature of these molecules is the continuous system of overlapping p-orbitals along the oligomer backbone. This π-conjugation creates a set of delocalized molecular orbitals. The two most important of these are:

-

Highest Occupied Molecular Orbital (HOMO): The highest energy level occupied by electrons. The energy of the HOMO is related to the ionization potential—the ease with which the molecule can be oxidized (lose an electron).

-

Lowest Unoccupied Molecular Orbital (LUMO): The lowest energy level devoid of electrons. The energy of the LUMO relates to the electron affinity—the ease with which the molecule can be reduced (gain an electron).

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE) . This gap is the most critical parameter determining the oligomer's electronic and optical properties. It dictates the energy required to excite an electron from the ground state to the first excited state, which corresponds to the lowest energy electronic absorption.[8]

Core Electronic Properties

The ability to predictably tune the electronic properties of thiophene oligomers is central to their application in electronic devices. This tuning is primarily achieved by controlling the oligomer length and by chemical modification with functional groups.

Influence of Oligomer Chain Length

One of the most fundamental relationships in conjugated systems is the dependence of electronic properties on the conjugation length (the number of repeating units, n). As the number of thiophene rings in the oligomer increases, the π-system becomes more delocalized. This has two primary effects:

-

The HOMO energy level increases.

-

The LUMO energy level decreases.

Consequently, the HOMO-LUMO gap decreases as the chain length increases .[9] This trend is consistently observed both experimentally and through theoretical calculations.[9][10] This narrowing of the energy gap means that less energy is required to excite the molecule, which has a direct and predictable impact on the optical properties. Similarly, the ionization potential decreases with a growing number of rings, making longer oligomers easier to oxidize.[9][11]

| Oligomer (n) | Number of Rings | Typical HOMO-LUMO Gap (eV) | Key Observation |

| 2T | 2 | ~4.5 - 5.0 | Largest energy gap |

| 3T (α-Terthiophene) | 3 | ~3.5 - 4.0 | Gap decreases significantly |

| 4T (α-Quaterthiophene) | 4 | ~3.2 - 3.6 | Further decrease in gap |

| 6T (α-Sexithiophene) | 6 | ~2.8 - 3.2 | Approaching the value for polythiophene |

| Polythiophene | >50 | ~2.0 - 2.5 | Effective conjugation length saturates |

| Note: These are representative values; actual gaps depend on the specific chemical environment, substituents, and measurement method (experimental vs. theoretical).[10] |

Impact of Substituents

Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the thiophene backbone is a powerful strategy for fine-tuning the HOMO and LUMO energy levels.[2][12]

-

Electron-Donating Groups (e.g., alkyl, alkoxy): These groups tend to raise the energy of the HOMO level more significantly than the LUMO, effectively decreasing the HOMO-LUMO gap and making the material easier to oxidize.

-

Electron-Withdrawing Groups (e.g., cyano, fluoro, S,S-dioxide): These groups stabilize the molecule by lowering both the HOMO and LUMO energy levels.[13] This can increase the material's stability against oxidation (air stability) and is a key strategy for developing n-type (electron-transporting) materials.[2][13]

This donor-acceptor (D-A) approach is widely used to design materials with specific energy levels to match the work functions of electrodes in devices or to control the charge transfer processes in solar cells.[2][13][14]

Key Optical Properties

The electronic structure of thiophene oligomers directly governs how they interact with light. The key optical phenomena are absorption and emission, which are readily characterized by spectroscopy.

UV-Visible Absorption

Thiophene oligomers exhibit strong absorption in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of an electron from the HOMO to the LUMO, known as a π-π* transition.

As predicted by the HOMO-LUMO gap trend, the maximum absorption wavelength (λmax) shifts to longer wavelengths (a red shift) as the oligomer chain length increases .[15] For example, α-sexithiophene absorbs light at significantly longer wavelengths than bithiophene. This tunability is crucial for applications like organic solar cells, where the goal is to harvest as much of the solar spectrum as possible.[2] The absorption spectra of these oligomers in solution are often well-resolved with clear vibronic features.[16]

Fluorescence Emission

After a molecule absorbs light and enters an excited state, it can relax back to the ground state by emitting a photon. This process is fluorescence. Thiophene oligomers are often fluorescent, with emission also showing a red shift as the chain length increases.[15]

A key parameter is the Stokes shift , which is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. Large Stokes shifts can be observed in these systems, often resulting from conformational changes and a more planar structure in the excited state compared to the ground state.[12] The fluorescence quantum efficiency (the ratio of photons emitted to photons absorbed) can vary widely depending on the oligomer's structure, rigidity, and environment.[4]

Solvatochromism: The Effect of the Environment

The optical properties of some thiophene oligomers, particularly those with a donor-acceptor structure, can be sensitive to the polarity of the solvent.[14] In polar solvents, the emission can become broader and significantly red-shifted compared to non-polar solvents.[14] This phenomenon, known as solvatochromism, arises from the stabilization of a charge-transfer (CT) excited state in the polar environment.[14]

Experimental Workflows and Protocols

Reliable characterization of thiophene oligomers requires a combination of synthetic control and precise analytical techniques.

Synthesis and Purification Workflow

The synthesis of well-defined thiophene oligomers is typically achieved through metal-catalyzed cross-coupling reactions.

Caption: Workflow for thiophene oligomer synthesis and characterization.

Common synthetic methods include the Grignard cross-coupling, Stille coupling, and Suzuki coupling reactions.[4][17][18][19] Purification is paramount, as even small impurities can dramatically affect electronic properties. Techniques like column chromatography, recrystallization, and sublimation are essential.[17][20]

Protocol: Determining HOMO/LUMO with Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Objective: To measure the redox potentials of a thiophene oligomer and calculate its frontier molecular orbital energies.

Materials & Setup:

-

Three-electrode electrochemical cell:

-

Working Electrode (e.g., Glassy Carbon or Platinum)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter Electrode (e.g., Platinum wire)

-

-

Potentiostat

-

Anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Ferrocene (for internal calibration)

-

Thiophene oligomer sample

Procedure:

-

Preparation: Dissolve the thiophene oligomer and the supporting electrolyte in the solvent within the electrochemical cell. Bubble an inert gas (e.g., Argon or Nitrogen) through the solution for 15-20 minutes to remove dissolved oxygen.

-

Calibration: Record the cyclic voltammogram of ferrocene in the solution. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-known potential (assumed to be -4.8 eV relative to the vacuum level).

-

Measurement: Record the cyclic voltammogram of the thiophene oligomer. Scan in the positive direction to find the onset of the first oxidation peak (Eox) and in the negative direction to find the onset of the first reduction peak (Ered).

-

Data Analysis:

-

Determine the onset potentials for the first oxidation and reduction waves from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas:

-

EHOMO (eV) = - [Eox (vs Fc/Fc⁺) + 4.8]

-

ELUMO (eV) = - [Ered (vs Fc/Fc⁺) + 4.8]

-

-

The electrochemical band gap can be calculated as: ΔE = ELUMO - EHOMO .[13]

-

This protocol provides a direct experimental measure of the energy levels that are critical for designing and evaluating materials for electronic devices.

Theoretical Modeling: A Predictive Tool

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying thiophene oligomers.[8][12][14]

Role of DFT and TD-DFT

-

Density Functional Theory (DFT): Used to calculate the ground-state properties of molecules. It is highly effective for optimizing molecular geometries (predicting bond lengths, angles, and planarity) and calculating the energies of the HOMO and LUMO.[8][21]

-

Time-Dependent DFT (TD-DFT): An extension of DFT used to study the excited states of molecules. TD-DFT allows for the calculation of electronic absorption spectra (predicting λmax) and provides insights into the nature of the electronic transitions.[12][14]

Synergy Between Theory and Experiment

The power of computational modeling lies in its synergy with experimental work. DFT calculations can:

-

Predict Properties: Guide synthetic efforts by predicting the properties of yet-to-be-synthesized molecules.[22]

-

Interpret Spectra: Help assign peaks in experimental UV-Vis spectra to specific electronic transitions.[14]

-

Explain Trends: Provide a deep understanding of the electronic factors that explain experimentally observed trends, such as the effect of chain length or substitution on the HOMO-LUMO gap.[12][22]

Caption: Relationship between molecular structure and properties.

Applications in Research and Development

The tunable properties of thiophene oligomers make them highly valuable in both established and emerging fields.

Organic Electronics

-

Organic Field-Effect Transistors (OFETs): Unsubstituted oligothiophenes like α-sexithiophene were among the first materials investigated for OFETs.[3] Their ability to form ordered polycrystalline films allows for efficient charge transport. Functionalization is used to improve solubility for solution-processing and to enhance stability.[4][23]

-

Organic Solar Cells (OSCs): In OSCs, thiophene oligomers serve as the electron donor material.[1][2] The ability to tune the HOMO level to align with the acceptor's LUMO and to tune the absorption spectrum to capture more sunlight are key design principles.[2] Donor-acceptor oligomers are particularly effective in this regard.[24]

Drug Development and Biosensing

The thiophene ring is a bioisostere of the phenyl ring, meaning it has a similar size and shape but different electronic properties.[5] This allows medicinal chemists to substitute phenyl groups with thiophene to modify a drug candidate's metabolic stability, binding affinity, and overall efficacy.[5] The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions.[5] Furthermore, the fluorescent properties of some thiophene derivatives make them promising candidates for probes and sensors in biological systems.

Conclusion and Future Outlook

Thiophene oligomers represent a versatile and fundamentally important class of organic materials. The clear and predictable relationships between their chemical structure, chain length, and electronic and optical properties have established them as ideal building blocks for advanced functional materials. Control over the HOMO-LUMO energy gap through synthetic design remains the cornerstone of their utility, enabling applications from high-performance electronics to novel therapeutic agents.

Future research will continue to focus on creating more complex architectures, including 2D and 3D systems, to further enhance material properties.[1] The development of new donor-acceptor oligomers with extremely low band gaps will push the efficiency of organic solar cells, while a deeper understanding of the structure-property relationships in biological contexts will unlock new possibilities in drug discovery and diagnostics. The synergy between precise synthesis, advanced characterization, and predictive theoretical modeling will be the driving force behind these future innovations.

References

- quantitative correlation between aromaticity and ionization potentials and HOMO–LUMO gaps in oligomers of benzene, pyrrole, furan, and thiophene - RSC Publishing.

- Thiophene Oligomers: Synthesis and Characterization.

- Organic field-effect transistors with solution-processible thiophene/phenylene based-oligomer derivative films - SPIE Digital Library.

- Torsional Profiles of Thiophene and Furan Oligomers: Probing the Effects of Heterogeneity and Chain Length | The Journal of Physical Chemistry A - ACS Publications.

- [2110.15414] Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties - arXiv.

- Torsional Profiles of Thiophene and Furan Oligomers: Probing the Effects of Heterogeneity and Chain Length.

- Thiophene Oligomers: Synthesis and Characterization - Taylor & Francis Online.

- A Density Functional Theory (DFT) Computational Studies on Thiophene Oligomers as Corrosion Inhibitors of Aluminum - Libya Journal of Applied Sciences and Technology.

- The HOMO-LUMO gap decreases with increased chain length n in oligomers..

- Structural, optical and electronic properties of thiophene and pyrrole based oligomers: A computational study - ResearchGate.

- Thiophene-based conjugated oligomers for organic solar cells - RSC Publishing.

- Organic Semiconducting Oligomers for Use in Thin Film Transistors - ACS Publications.

- A Novel Donor-Acceptor Thiophene-Containing Oligomer Comprising Dibenzothiophene-S,S-dioxide Units for Solution-Processable Organic Field Effect Transistor - MDPI.

- Oligofluorene−Thiophene Derivatives as High-Performance Semiconductors for Organic Thin Film Transistors | Chemistry of Materials - ACS Publications.

- Thiophene-based conjugated oligomers for organic solar cells - Journal of Materials Chemistry (RSC Publishing).

- Photophysics and charge transfer in oligo(thiophene) based conjugated diblock oligomers.

- Calculated HOMO-LUMO gaps for thiophene oligomers (in eV) compared with... | Download Scientific Diagram - ResearchGate.

- Electronic and optical properties of pyrrole and thiophene oligomers: A density functional theory study | Request PDF - ResearchGate.

- UV-Vis (a) and photoluminescence (b) spectra of the co-oligomers in... - ResearchGate.

- Synthesis of Soluble Alpha-Thiophene Oligomers. Monomer to Octamer - DTIC.

- Fluorescent Thiophene-based Materials and Their Outlook for Emissive Applications - RSC Publishing.

- Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC - NIH.

- Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces - MDPI.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH.

- Solid–Liquid–Gas Phase Equilibria for Small Phenylene-Thiophene Co-Oligomers | Journal of Chemical & Engineering Data - ACS Publications.

Sources

- 1. Thiophene-based conjugated oligomers for organic solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Thiophene-based conjugated oligomers for organic solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. ljast.ly [ljast.ly]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Photophysics and charge transfer in oligo(thiophene) based conjugated diblock oligomers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. apps.dtic.mil [apps.dtic.mil]

- 21. [2110.15414] Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties [arxiv.org]

- 22. The predictive power of aromaticity: quantitative correlation between aromaticity and ionization potentials and HOMO–LUMO gaps in oligomers of benzene, pyrrole, furan, and thiophene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 23. spiedigitallibrary.org [spiedigitallibrary.org]

- 24. mdpi.com [mdpi.com]

molecular structure of 2,5-di(thiophen-3-yl)thiophene

An In-depth Technical Guide to the Molecular Structure of 2,5-di(thiophen-3-yl)thiophene

Executive Summary

Oligothiophenes represent a cornerstone class of organic semiconducting materials, pivotal to the advancement of flexible electronics, organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The precise arrangement of the thiophene units dictates the material's electronic and photophysical properties. This guide provides a detailed technical examination of this compound (also known as 3,2':5',3''-terthiophene), a key isomer whose β-linkages disrupt full planarity, offering a unique balance of processability and electronic performance. We will explore its molecular conformation, provide a robust protocol for its synthesis via palladium-catalyzed cross-coupling, detail methods for its structural and electronic characterization, and contextualize its properties through computational modeling. This document is intended for researchers and professionals in materials science and drug development seeking a comprehensive understanding of this important molecular scaffold.

Introduction: The Significance of Linkage Isomerism in Oligothiophenes

Thiophene-based oligomers and polymers are renowned for their excellent charge transport properties, stemming from the polarizability of the sulfur heteroatom and the potential for extensive π-conjugation along the molecular backbone.[1] The most studied isomer, α-terthienyl (2,2':5',2''-terthiophene), features linkages at the α-positions (C2 and C5), which promotes a highly planar, rigid structure conducive to strong intermolecular π-π stacking and high charge carrier mobility.

However, the molecule of interest, This compound , possesses β-linkages (at the C3 position) from the outer rings to the central ring's α-positions. This structural motif introduces significant steric interactions between adjacent rings, forcing a twisted, non-planar conformation. This deviation from planarity has profound implications:

-

Increased Solubility: The non-planar structure disrupts efficient crystal packing, often leading to greater solubility in common organic solvents, which is a critical advantage for solution-based processing of electronic devices.

-

Modulated Electronic Properties: The reduced π-conjugation across the twisted backbone results in a wider HOMO-LUMO gap compared to its all-α-linked counterpart. This "blue shift" in absorption and emission is a key tool for tuning the optoelectronic properties of materials for specific applications.[2]

Understanding the is therefore essential for rationally designing next-generation organic electronic materials.

Molecular Structure and Conformation

The defining feature of this compound is the torsion angle between the central thiophene ring and the two flanking 3-thienyl units. Unlike α-linked oligothiophenes which favor planarity, steric hindrance between the sulfur atom of one ring and the C-H group of the adjacent ring makes a coplanar arrangement energetically unfavorable.

Computational studies on similar β-linked systems, such as 3-phenylthiophene, using Density Functional Theory (DFT) have shown that the dihedral angles between adjacent aromatic rings typically fall in the range of 30-40°.[3] This twisting interrupts the π-orbital overlap, effectively dividing the molecule into three distinct yet electronically coupled aromatic systems.

Caption: 2D Structure of this compound.

Note: The DOT script above is a conceptual representation. For an accurate chemical drawing, specialized chemical drawing software is used. Below is a Graphviz representation of the connectivity.

Caption: Connectivity diagram of this compound.

Synthesis and Purification

Palladium-catalyzed cross-coupling reactions are the methods of choice for the synthesis of biaryl and heteroaryl compounds, offering high yields and functional group tolerance. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is particularly advantageous due to the stability and low toxicity of the boronic acid precursors.

Synthetic Rationale: Suzuki-Miyaura Coupling

The synthesis of this compound is efficiently achieved by the double Suzuki-Miyaura cross-coupling of 2,5-dibromothiophene with two equivalents of thiophen-3-ylboronic acid .

-

Catalyst: A palladium(0) species, typically generated in situ from a precursor like Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is essential. The catalyst facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.[4]

-

Base: A base, such as potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃), is required to activate the boronic acid for the transmetalation step.

-

Solvent System: A two-phase solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water, is used to dissolve both the organic substrates and the inorganic base.[5]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 2,5-biarylthiophenes.[5][6]

-

Vessel Preparation: To a flame-dried Schlenk flask, add 2,5-dibromothiophene (1.0 mmol, 242 mg), thiophen-3-ylboronic acid (2.3 mmol, 294 mg), and potassium phosphate (K₃PO₄) (4.0 mmol, 849 mg).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon gas three times to ensure an inert atmosphere.

-

Solvent and Catalyst Addition: Under a positive pressure of argon, add 1,4-dioxane (8 mL) and water (2 mL). Bubble argon through the stirred suspension for 20 minutes to degas the solvent. Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, dilute the mixture with deionized water (20 mL) and extract with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

-

Final Product: Combine the fractions containing the pure product and remove the solvent. The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/toluene mixture) or by vacuum sublimation to yield this compound as a pale yellow solid.[7]

Spectroscopic and Physicochemical Characterization

A combination of spectroscopic techniques is used to confirm the identity and purity of the synthesized molecule and to probe its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for unambiguous structural confirmation.

-

¹H NMR: The proton spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, one would expect a complex multiplet pattern in the aromatic region (approx. 7.0-7.6 ppm). The singlet for the two equivalent protons on the central thiophene ring would be a key diagnostic peak. The protons on the outer 3-thienyl rings will appear as distinct multiplets, with coupling constants characteristic of thiophene systems.

-

¹³C NMR: The carbon spectrum reveals the number of unique carbon environments. For this molecule, symmetry dictates there should be six distinct signals in the aromatic region (typically 120-145 ppm), corresponding to the six unique carbon atoms in the structure.

UV-Visible Absorption and Photoluminescence Spectroscopy

These techniques probe the electronic transitions within the π-conjugated system.

-

UV-Vis Absorption: In a dilute solution (e.g., in THF or CH₂Cl₂), this compound is expected to show a strong absorption band in the UV region, corresponding to the π-π* transition. The position of the absorption maximum (λ_max) is directly related to the HOMO-LUMO energy gap. Due to the non-planar structure, λ_max will be at a shorter wavelength (higher energy) compared to the fully planar α-terthienyl.

-

Photoluminescence (PL): Upon excitation at or near its λ_max, the molecule will exhibit fluorescence. The emission spectrum provides information about the energy of the first excited state. The difference between the absorption and emission maxima (the Stokes shift) gives insight into the geometric relaxation of the molecule in the excited state.

| Property | Expected Observation | Rationale |

| ¹H NMR | Aromatic signals (7.0-7.6 ppm) | Deshielded environment of sp² carbons in aromatic rings. |

| ¹³C NMR | 6 unique signals (120-145 ppm) | Molecular symmetry reduces the number of unique carbon environments. |

| UV-Vis λ_max | Shorter λ than α-terthienyl | Non-planar conformation reduces effective π-conjugation, increasing the HOMO-LUMO gap.[2] |

| Melting Point | ~160-165 °C[7] | A defined melting point indicates a crystalline solid of good purity. |

Electronic Structure and Computational Modeling

DFT calculations are a powerful tool for predicting and understanding the electronic properties and geometry of conjugated molecules before they are even synthesized.[8]

Frontier Molecular Orbitals (HOMO & LUMO)

The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical determinants of a molecule's electronic behavior.

-

HOMO: For oligothiophenes, the HOMO is a π-bonding orbital distributed along the conjugated backbone. Its energy level relates to the molecule's ability to donate an electron (its ionization potential).

-

LUMO: The LUMO is a π*-antibonding orbital. Its energy level relates to the molecule's ability to accept an electron (its electron affinity).

-

Energy Gap (E_gap): The energy difference between the HOMO and LUMO levels (E_gap = E_LUMO - E_HOMO) corresponds to the energy of the lowest electronic transition, which is measured experimentally by UV-Vis spectroscopy.

For this compound, DFT calculations would predict that the HOMO and LUMO are largely localized on the central thiophene ring, with some delocalization onto the flanking rings, albeit limited by the inter-ring twist.

Caption: Relationship between HOMO, LUMO, and key electronic properties.

Conclusion and Future Outlook

This compound serves as an exemplary model for understanding the structure-property relationships in β-substituted oligothiophenes. Its inherent non-planar conformation, a direct result of its 3,3''-linkage pattern, provides a crucial design element for tuning solubility and the HOMO-LUMO energy gap. While sacrificing the ultimate charge carrier mobility of perfectly planar systems, this structural motif enables the development of solution-processable materials with tailored optoelectronic characteristics. Future research will likely focus on incorporating this and similar β-linked building blocks into more complex copolymers and donor-acceptor systems to further refine performance in organic solar cells and field-effect transistors. The synthetic and characterization principles outlined in this guide provide a robust foundation for these ongoing investigations.

References

-

Rittmeyer, S. P., & Groß, A. (2012). Structural and electronic properties of oligo- and polythiophenes modified by substituents. Beilstein Journal of Nanotechnology, 3, 909–919. [Link]

-

Bibi, S., et al. (2020). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 25(23), 5723. [Link]

-

Ahmed, S., et al. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. International Journal of Molecular Sciences, 13(9), 11776–11785. [Link]

-

Khan, S. A., et al. (2015). Synthesis Characterization and DFT Calculations of 2,5-Substituted Thiophene Derivatives. Journal of Solution Chemistry, 44, 1143–1153. [Link]

-

Ullah, F., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 54. [Link]

-

Rittmeyer, S. P., & Gross, A. (2012). Structural and electronic properties of oligo- and polythiophenes modified by substituents. ResearchGate. [Link]

-

El Alamy, A., Amine, A., & Bouachrine, M. (2017). DFT Study of Electronic and Optical Properties of Small Oligothiophenes Based on Terthiophene End-capped by Several Donor Groups. Orbital: The Electronic Journal of Chemistry, 9(3), 188-196. [Link]

-

Giri, S., et al. (2022). Insight into Unusual Supramolecular Self-Assemblies of Terthiophenes Directed by Weak Hydrogen Bonding. Crystals, 12(7), 987. [Link]

-

Fronzoni, G., et al. (2012). Study of the electronic structure of short chain oligothiophenes. arXiv. [Link]

-

Al-Sehemi, A. G., et al. (2023). Photophysical, Electrochemical, Density Functional Theory, and Spectroscopic Study of Some Oligothiophenes. Molecules, 28(18), 6682. [Link]

-

Wikipedia contributors. (2023). Terthiophene. Wikipedia. [Link]

-

Rasool, N., et al. (2017). Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects. Molecules, 22(10), 1583. [Link]

-

Rasool, N., et al. (2017). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. MDPI. [Link]

-

ChemBK. (2024). This compound. ChemBK. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman. [Link]

-

Geobaldo, F., et al. (1999). Spectroscopic study in the UV-Vis, near and mid IR of cationic species formed by interaction of thiophene, dithiophene and terthiophene with the zeolite H-Y. Physical Chemistry Chemical Physics, 1(4), 561-569. [Link]

- Gronowitz, S., & Peters, D. (1986). Heterocyclic Fused Thiophenes. VI. Palladium-catalyzed Synthesis of Terheterocycles. Heterocycles, 24(3), 661.

-

Ponomarev, D. S., et al. (2020). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry, 16, 1269–1277. [Link]

-

Asija, S., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking Studies of 2-Amino-N-cyclopropyl-5-heptylthiophene-3-carboxamide. Polycyclic Aromatic Compounds. [Link]

-

Al-Jahdali, M., et al. (2003). Synthesis and crystal structure of the thiophene-3-acetonitrile complex fac-[Mo(CO)3{NCCH2(C4H3S-3)}3]. Inorganica Chimica Acta, 352, 199-202. [Link]

- Wang, B., et al. (2005). Synthesis and Electrochemiluminescence of Thiophene Substituted Siloles. Macromolecules, 38(5), 1599-1605.

- Hagar, M., et al. (2002). Nematic 2,5-disubstituted thiophenes. Liquid Crystals, 29(8), 1083-1088.

-

Li, X-Y., et al. (2013). Vibrational spectroscopic, NMR parameters and electronic properties of three 3-phenylthiophene derivatives via density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 421-432. [Link]

-

ResearchGate. (n.d.). The structure of terthiophene; three thiophene rings are arranged in an antiparallel to neighbor. ResearchGate. [Link]

Sources

- 1. arxiv.org [arxiv.org]

- 2. Structural and electronic properties of oligo- and polythiophenes modified by substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vibrational spectroscopic, NMR parameters and electronic properties of three 3-phenylthiophene derivatives via density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chembk.com [chembk.com]

- 8. DFT Study of Electronic and Optical Properties of Small Oligothiophenes Based on Terthiophene End-capped by Several Donor Groups | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

An In-Depth Technical Guide to the Solubility and Processing of 2,5-di(thiophen-3-yl)thiophene

Introduction

2,5-di(thiophen-3-yl)thiophene (3T) is a prominent organic semiconductor material that has garnered significant attention within the research community, particularly for its applications in organic electronics.[1] Comprising three thiophene rings, this polycyclic aromatic compound exhibits favorable electronic properties, making it a suitable candidate for active layers in organic thin-film transistors (OTFTs) and as a donor material in organic photovoltaic (OPV) cells.[1][2] Its performance in these devices is intrinsically linked to the morphology of the deposited thin film, which is heavily influenced by its solubility and the subsequent solution-based processing techniques employed.

This technical guide provides a comprehensive overview of the solubility and processing of this compound. It is intended for researchers, scientists, and drug development professionals who are engaged in the development of organic electronic devices. This document will delve into the fundamental principles of solubility, detail established processing methodologies, and explain the critical interplay between solvent selection, processing parameters, and the final device performance.

Solubility of this compound

A thorough understanding of the solubility of this compound is paramount for the successful fabrication of high-performance electronic devices. The choice of solvent not only dictates the concentration of the solution but also profoundly impacts the molecular ordering and crystalline structure of the resulting thin film.[3]

General Solubility Profile

This compound is generally soluble in common aromatic and chlorinated organic solvents.[1] The π-conjugated nature of the molecule contributes to its solubility in solvents that can effectively interact with its aromatic structure. While comprehensive quantitative data across a wide range of solvents is not always readily available in the literature, qualitative observations and existing studies provide a solid foundation for solvent selection.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound and related thiophene-based materials in various organic solvents. It is important to note that solubility can be influenced by factors such as purity, temperature, and the presence of any functional groups.

| Solvent | Chemical Formula | Boiling Point (°C) | Reported Solubility of Thiophene-based Materials |

| Toluene | C₇H₈ | 111 | Soluble[1] |

| Xylene | C₈H₁₀ | ~140 | Miscible[4] |

| Chlorobenzene (CB) | C₆H₅Cl | 132 | Good solubility for P3HT:C60 blends[3] |

| Dichlorobenzene (DCB) | C₆H₄Cl₂ | ~180 | Good solubility for P3HT:C60 blends[3] |

| Chloroform | CHCl₃ | 61.2 | Good solubility for P3HT:TP blends[5] |

| Tetrahydrofuran (THF) | C₄H₈O | 66 | Good solubility for some thiophene derivatives[6][7] |

| Ethanol | C₂H₆O | 78.37 | Soluble[1] |

Note: The solubility of specific thiophene-based polymers and small molecules can vary. The data presented for P3HT (Poly(3-hexylthiophene)) and other derivatives provides a useful reference for predicting the behavior of this compound.

Solution-Based Processing of this compound Thin Films

Solution-based processing techniques are highly favored for organic electronics due to their potential for low-cost, large-area, and flexible device fabrication. The choice of deposition method, in conjunction with the solvent system, is a critical determinant of the thin film's morphology, which in turn governs charge transport and overall device efficiency.

The Critical Role of Solvent in Film Morphology

The solvent's properties, such as boiling point, vapor pressure, and its interaction with the solute, play a pivotal role in the film formation process. The rate of solvent evaporation significantly influences the time available for the this compound molecules to self-assemble into ordered structures.

-

Fast Evaporating Solvents: Solvents with low boiling points, like chloroform, tend to evaporate quickly. This can lead to a more disordered film morphology as the molecules have insufficient time to arrange themselves into well-defined crystalline domains.[3][5]

-

Slow Evaporating Solvents: High-boiling-point solvents, such as dichlorobenzene, allow for a longer drying time, which can promote the formation of larger, more ordered crystalline domains.[3] This enhanced crystallinity often leads to improved charge carrier mobility.

The interplay between solvent properties and the resulting film morphology is a key area of optimization in the fabrication of organic electronic devices.

Common Solution-Processing Techniques

Several solution-based techniques are commonly employed for depositing this compound thin films. Each method offers distinct advantages and requires careful optimization of its parameters.

2.2.1. Spin Coating

Spin coating is a widely used laboratory-scale technique for producing uniform thin films.[8] The process involves depositing a small amount of the this compound solution onto the center of a substrate, which is then rotated at high speed.

-

Solution Preparation: Dissolve this compound in a suitable solvent (e.g., chlorobenzene) at a desired concentration (e.g., 5-10 mg/mL). Gentle heating and stirring may be required to ensure complete dissolution.

-

Substrate Cleaning: Thoroughly clean the substrate (e.g., silicon wafer with a dielectric layer) using a sequence of solvents such as acetone, and isopropanol in an ultrasonic bath, followed by drying with a stream of nitrogen. A final oxygen plasma or UV-ozone treatment can be used to improve the surface energy.[9]

-

Deposition: Dispense a controlled volume of the filtered solution onto the static substrate.

-

Spinning: Rapidly accelerate the substrate to the desired rotational speed (e.g., 1000-4000 rpm) and hold for a specific duration (e.g., 30-60 seconds).

-

Annealing: Transfer the coated substrate to a hotplate for thermal annealing at a specific temperature (e.g., 100-150 °C) for a set time to remove residual solvent and improve film crystallinity.

Caption: Workflow for the spin coating of this compound thin films.

2.2.2. Blade Coating

Blade coating, also known as doctor blading, is a scalable deposition technique suitable for large-area coatings.[8] A blade is moved at a constant speed and height over a substrate, spreading the solution into a uniform film. The film thickness can be controlled by adjusting the coating speed, blade height, and solution viscosity.[8]

Influence of Processing Parameters on Film Characteristics

The final characteristics of the this compound thin film are a result of the complex interplay between various factors. The following diagram illustrates these relationships.

Caption: Relationship between processing parameters and thin film characteristics.

Applications in Organic Electronics

The ability to control the solubility and processing of this compound is crucial for its successful integration into various organic electronic devices.

Organic Thin-Film Transistors (OTFTs)

In OTFTs, this compound serves as the active semiconductor layer. High charge carrier mobility is essential for efficient transistor operation. By carefully selecting the solvent and optimizing the deposition process to achieve highly ordered crystalline films, the performance of 3T-based OTFTs can be significantly enhanced.

Organic Photovoltaics (OPVs)

In OPV devices, this compound can be used as an electron-donating material in the active layer, often blended with an electron-accepting material.[2] The morphology of this bulk heterojunction is critical for efficient exciton dissociation and charge transport. The choice of solvent and processing conditions directly influences the phase separation and domain sizes within the blend, thereby impacting the overall power conversion efficiency of the solar cell.[3]

Conclusion

The solubility and processing of this compound are fundamental aspects that govern its performance in organic electronic applications. This technical guide has provided an in-depth overview of the key considerations for researchers and scientists working with this promising organic semiconductor. A systematic approach to solvent selection, coupled with the precise control of deposition parameters, is essential for fabricating high-quality thin films with optimized morphology and, consequently, superior device performance. Further research into novel solvent systems and advanced processing techniques will continue to unlock the full potential of this compound and other thiophene-based materials in the field of organic electronics.

References

-

This compound - ChemBK. (2024, April 10). Retrieved from [Link]

-

Malgas, G., et al. (n.d.). Comparative study: The effects of solvent on the morphology, optical and structural features of regioregular poly(3-hexylthiophene): fullerene thin films. CSIR Research Space. Retrieved from [Link]

-

Singh, S. P., & Sonar, P. (2016). Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. Molecules, 21(12), 1695. Retrieved from [Link]

-

Thiophene. (2022, January 2). Sciencemadness Wiki. Retrieved from [Link]

-

Polyamides solubility in commonly used organic solvents. (n.d.). ResearchGate. Retrieved from [Link]

-

Solvent Effect on Morphology and Optical Properties of Poly(3-hexylthiophene):TIPS-Pentacene Blends. (n.d.). ResearchGate. Retrieved from [Link]

-